methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate
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Overview
Description
Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate is a chemical compound with the molecular formula C8H12O4. It is also known by its IUPAC name, methyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate . This compound is a derivative of oxolane, featuring a carboxylate ester group and a ketone functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate can be synthesized through various synthetic routes. One common method involves the esterification of 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylic acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of various drugs and bioactive compounds.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester and ketone functional groups allow it to participate in various biochemical reactions, such as ester hydrolysis and ketone reduction. These reactions are catalyzed by enzymes, leading to the formation of different metabolites .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxobutanoate: Similar in structure but lacks the dimethyl substitution.
Ethyl 4,4-dimethyl-3-oxooxolane-2-carboxylate: Similar but with an ethyl ester group instead of a methyl ester.
Methyl 4,4-dimethyl-2-oxotetrahydrofuran-3-carboxylate: Similar but with the ketone and ester groups in different positions.
Uniqueness
Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
CAS No. |
77133-05-2 |
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Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-8(2)4-12-5(6(8)9)7(10)11-3/h5H,4H2,1-3H3 |
InChI Key |
GFQBPXVIQPPCKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(C1=O)C(=O)OC)C |
Purity |
95 |
Origin of Product |
United States |
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